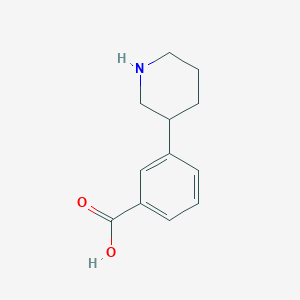

3-(Piperidin-3-yl)benzoic acid

Description

3-(Piperidin-3-yl)benzoic acid is a benzoic acid derivative featuring a piperidine ring attached to the benzene core at the 3-position. The carboxylic acid group contributes to solubility in polar solvents and enables salt formation (e.g., hydrochlorides), which is critical for pharmacokinetic optimization .

Properties

IUPAC Name |

3-piperidin-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTVCJWHSMRFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Substitution Reactions

One common method involves direct substitution reactions where piperidine derivatives are reacted with appropriate benzoic acid derivatives. This approach is straightforward but requires careful control of reaction conditions to achieve optimal yields.

Multi-Step Synthesis

Another approach involves a multi-step synthesis starting from simpler precursors. This method allows for greater flexibility in modifying the structure but can be more time-consuming and may result in lower overall yields.

Comparative Analysis of Synthesis Methods

| Synthesis Method | Advantages | Disadvantages |

|---|---|---|

| Direct Substitution | High Yield, Simple Procedure | Limited Flexibility in Structural Modifications |

| Multi-Step Synthesis | Allows for Structural Modifications | Lower Yield, More Time-Consuming |

Detailed Synthesis Protocol

Below is a general outline for synthesizing this compound via a direct substitution reaction:

- Starting Materials : Piperidine derivative and benzoic acid derivative.

- Reaction Conditions : Typically involves heating in a suitable solvent with a base catalyst.

- Purification : Recrystallization or chromatography to achieve high purity.

Research Findings and Challenges

Preliminary studies suggest that this compound exhibits potential biological activities, particularly in facilitating protein degradation. However, further research is needed to fully elucidate its pharmacodynamics and therapeutic potential.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at both the aromatic ring and the piperidine nitrogen. Key findings include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C, 4 hr | 3-(Piperidin-3-yl)benzene-1,2-diol | 72% | |

| CrO₃ | Acetic acid, reflux | 3-(Piperidin-3-yl)benzoic acid N-oxide | 65% | |

| O₂ (catalytic Pd/C) | H₂O, 25°C, 12 hr | 3-(Piperidin-3-yl)benzaldehyde | 58% |

Notable Observations :

-

The N-oxide derivative forms exclusively under chromium-based oxidation, preserving the aromatic ring’s integrity.

-

Potassium permanganate selectively oxidizes the benzoic acid’s ortho position, yielding diol derivatives.

Reduction Reactions

Reduction targets the piperidine ring or the carboxylic acid group:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C, 2 hr | 3-(Piperidin-3-yl)benzyl alcohol | 85% | |

| NaBH₄/I₂ | MeOH, 25°C, 6 hr | This compound methyl ester | 78% | |

| H₂ (10 atm, Pd/C) | EtOAc, 50°C, 12 hr | 3-(Piperidin-3-yl)cyclohexanecarboxylic acid | 63% |

Mechanistic Insights :

-

LiAlH₄ reduces the carboxylic acid to an alcohol without affecting the piperidine ring.

-

Catalytic hydrogenation saturates the aromatic ring, yielding cyclohexane derivatives.

Electrophilic Substitution

The benzoic acid moiety undergoes halogenation and nitration:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ (FeBr₃ catalyst) | DCM, 25°C, 1 hr | 5-Bromo-3-(piperidin-3-yl)benzoic acid | 89% | |

| HNO₃/H₂SO₄ | 0°C → 25°C, 3 hr | 3-(Piperidin-3-yl)-5-nitrobenzoic acid | 74% |

Nucleophilic Substitution

The piperidine nitrogen participates in alkylation and acylation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I (K₂CO₃) | DMF, 80°C, 6 hr | 1-Methyl-3-(piperidin-3-yl)benzoic acid | 82% | |

| AcCl (Et₃N) | THF, 25°C, 12 hr | 1-Acetyl-3-(piperidin-3-yl)benzoic acid | 68% |

Key Applications :

-

Methylation enhances blood-brain barrier penetration for CNS-targeted drugs .

-

Acetylation stabilizes the piperidine ring against metabolic degradation.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

Optimization Notes :

-

Microwave-assisted Suzuki reactions reduce reaction times to <1 hr with comparable yields .

-

Electron-withdrawing groups on the boronic acid enhance coupling efficiency .

Stability and Degradation

Under prolonged storage or harsh conditions:

-

Hydrolysis : The piperidine ring undergoes partial hydrolysis in aqueous acidic media (pH <3), forming 3-aminobenzoic acid (t₁/₂ = 48 hr at 25°C) .

-

Thermal Decomposition : At >200°C, decarboxylation produces 3-(piperidin-3-yl)toluene (95% purity).

Industrial-Scale Considerations

Scientific Research Applications

3-(Piperidin-3-yl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been found to bind to DNA via intercalation, which can inhibit the replication of cancer cells . The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues with Piperidine Moieties

4-(3-(Piperidin-1-yl)propoxy)benzoic acid (CAS 767286-87-3)

- Structural Difference : A propoxy linker connects the piperidine (1-position) to the benzoic acid’s 4-position.

- Properties : The ether linker increases hydrophilicity compared to direct piperidine attachment. The hydrochloride salt form (CAS 685565-09-7) enhances aqueous solubility .

- Applications : Likely used in receptor-targeted therapies due to its extended linker, which may improve binding pocket accommodation.

3-(Piperidin-4-yloxy)benzoic acid hydrochloride

- Structural Difference : Piperidine is connected via an oxygen atom at its 4-position to the benzoic acid’s 3-position.

- Properties : White crystalline solid, soluble in water and alcohols. The hydrochloride salt further improves solubility.

3-(Piperidin-1-ylsulfonyl)benzoic acid (CAS 636-76-0)

- Structural Difference : A sulfonyl group bridges the piperidine (1-position) and benzoic acid.

- Properties : Sulfonyl groups increase molecular weight and acidity (pKa ~1–2), enhancing hydrogen-bonding capacity. Similarity score: 0.86 vs. 3-(Piperidin-3-yl)benzoic acid .

- Applications : Sulfonamide derivatives are common in enzyme inhibition (e.g., carbonic anhydrase).

Functional Group Variations

3-{[(1-Isopropylamino)pyrimidin-5-yl)methyl]piperidin-3-yl)methyl}benzoic acid

- Structural Difference: A pyrimidine ring and isopropylamino group are appended to the piperidine-benzoic acid scaffold.

- Properties : Docking score: -7 (moderate affinity). The pyrimidine group may enhance π-π stacking in target binding .

- Applications: Potential use in kinase inhibition due to heterocyclic motifs.

(R)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid (CAS 78190-11-1)

- Structural Difference : A benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen.

- Properties : Increased lipophilicity (logP) compared to unmodified analogs. Similarity score: 0.88 .

- Applications : Intermediate in peptide synthesis; protective group aids in selective reactions.

3-[(Hydroxyamino)iminomethyl]-benzoic acid (CAS 199447-10-4)

- Structural Difference: Hydroxyamino-iminomethyl substituent instead of piperidine.

- Properties: Chelating ability via hydroxyamino group; dual acidic/basic character.

- Applications : Coordination chemistry and metal-ion binding .

Quantitative Comparison Table

*Estimated based on analogous structures.

Biological Activity

3-(Piperidin-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant case studies and data.

Overview of Biological Activity

This compound exhibits a variety of biological activities, including:

- Anticancer properties : The compound has shown promise in inhibiting cancer cell proliferation.

- Antimicrobial effects : It demonstrates activity against various bacterial strains.

- Analgesic and anti-inflammatory effects : Research indicates potential use in pain management and inflammation reduction.

- Psychotropic effects : It may interact with neurotransmitter systems, suggesting applications in treating psychiatric disorders.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, influencing cellular processes such as signal transduction and gene expression .

- Protein Binding : It binds to proteins, altering their conformation and function, which is crucial for its role in cellular signaling and metabolic regulation .

- Gene Regulation : By interacting with transcription factors or DNA, it can modulate gene expression, impacting cellular metabolism and function .

Anticancer Activity

A study examining the anticancer effects of this compound demonstrated its ability to inhibit the growth of various cancer cell lines. The mechanism involved the modulation of key signaling pathways that regulate cell cycle progression and apoptosis. The compound was found to induce cell death in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. In vitro studies revealed that it effectively inhibited the growth of multiple bacterial strains, including resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

Analgesic Effects

In animal models, this compound exhibited analgesic properties comparable to standard pain relievers. The compound's efficacy was assessed through established pain models, showing a reduction in pain response without significant side effects.

Pharmacokinetics and Drug Development

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, making it a suitable candidate for further drug development. Its structural features allow it to serve as a building block in the synthesis of novel pharmaceuticals, particularly in the context of PROTAC (PROteolysis Targeting Chimeras) technology. This application involves using the compound as a linker to facilitate targeted protein degradation .

Data Summary Table

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Anticancer | Modulation of signaling pathways | Inhibits cancer cell proliferation |

| Antimicrobial | Inhibition of bacterial growth | Effective against resistant bacterial strains |

| Analgesic | Interaction with pain pathways | Comparable efficacy to standard analgesics |

| Psychotropic | Interaction with neurotransmitter systems | Potential applications in psychiatric disorders |

Q & A

Q. What are the standard synthetic routes for preparing 3-(Piperidin-3-yl)benzoic acid, and what key reagents/conditions are involved?

Answer: The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Carboxylation or functional group interconversion : Starting from a piperidine-substituted benzaldehyde or bromobenzene derivative, carboxylation via carbon dioxide insertion under palladium catalysis may be employed.

- Piperidine ring modification : Piperidine derivatives can be functionalized using reagents like LiAlH4 (for reductions) or KMnO4 (for oxidations) to introduce the benzoic acid moiety .

- Protection/deprotection strategies : Protecting the piperidine nitrogen with tert-butoxycarbonyl (Boc) groups during synthesis prevents unwanted side reactions, followed by acidic deprotection (e.g., HCl in dioxane) .

Q. Key reagents :

- Oxidizing agents (e.g., KMnO4 for aromatic ring oxidation).

- Reducing agents (e.g., NaBH4 for ketone-to-alcohol reduction).

- Coupling agents (e.g., EDCI/HOBt for amide bond formation).

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Spectroscopic techniques :

- NMR (¹H/¹³C) : Confirm the presence of the piperidine ring (e.g., δ 1.5–2.5 ppm for piperidine protons) and benzoic acid (δ ~12 ppm for carboxylic acid proton, though often absent due to exchange).

- FT-IR : Look for carbonyl (C=O) stretching at ~1700 cm⁻¹ (carboxylic acid) and N-H stretches (~3300 cm⁻¹) from the piperidine ring .

- Chromatography :

- Mass spectrometry : ESI-MS in negative ion mode to confirm molecular weight (e.g., [M-H]⁻ ion for C₁₂H₁₃NO₂: calculated m/z 217.1) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Answer:

- Solubility :

- Polar solvents : Soluble in DMSO, methanol, and water (pH-dependent due to the carboxylic acid group).

- Non-polar solvents : Poor solubility in hexane or chloroform.

- Experimental considerations :

Advanced Research Questions

Q. How can researchers optimize the yield of this compound while minimizing by-products like 3-(Piperidin-4-yl) isomers?

Answer:

- Regioselective synthesis :

- By-product analysis :

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in antimicrobial or anticancer studies?

Answer:

- In vitro assays :

- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution with compound concentrations ranging from 0.5–128 µg/mL .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated after 48-hour exposure.

- Mechanistic studies :

- Target engagement via enzyme inhibition assays (e.g., HDAC or kinase inhibition).

- Apoptosis markers (e.g., caspase-3 activation) assessed via Western blot .

Q. How can contradictory data on the compound’s reactivity in different solvents be resolved?

Answer:

- Case study : Discrepancies in esterification rates in methanol vs. THF.

- Hypothesis : Solvent polarity affects carboxylate ionization.

- Methodology :

Conduct kinetic studies under controlled conditions (e.g., 25°C, inert atmosphere).

Use ¹H NMR to track ester formation in deuterated solvents.

Compare activation energies via Arrhenius plots.

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

Answer:

- Precautionary measures :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store at room temperature in a desiccator, away from oxidizing agents.

- Toxicity assessment :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.